1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
The compound 1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a complex organic molecule that features a triazole ring, a piperidine ring, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.
Benzofuran Moiety Attachment: The benzofuran group can be attached through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and piperidine rings. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: shares similarities with other triazole-containing compounds, such as and , which are used as antifungal agents.
Piperidine derivatives: like and also share structural similarities.
Uniqueness
What sets This compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with multiple biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(15-11-12-3-1-2-4-14(12)22-15)19-8-5-13(6-9-19)20-10-7-17-18-20/h1-4,7,10-11,13H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMXOTLIFPDZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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